molecular formula C19H21ClN4O2 B5916440 4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

Katalognummer B5916440
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: ICAFQYJYPKANBZ-QNGOZBTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine, commonly known as CNB-001, is a small molecule that has been studied for its potential therapeutic applications. CNB-001 is a piperazine derivative that has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Wirkmechanismus

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act by reducing oxidative stress and inflammation, which are known to contribute to the development and progression of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CNB-001 is that it has been shown to be effective in animal models of neurological disorders, suggesting that it may have therapeutic potential in humans. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for research on CNB-001, including investigating its potential use in the treatment of specific neurological disorders such as Alzheimer's disease and traumatic brain injury. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its dosing and delivery. Additionally, researchers may explore the use of CNB-001 in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesemethoden

The synthesis of CNB-001 involves several steps, including the reaction of 4-chlorobenzylamine with 3-nitrobenzaldehyde to form the Schiff base, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with piperazine to yield CNB-001.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. In particular, CNB-001 has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurological disorders.

Eigenschaften

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(17-3-2-4-19(13-17)24(25)26)21-23-11-9-22(10-12-23)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAFQYJYPKANBZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-N-[(1Z)-1-(3-nitrophenyl)ethylidene]piperazin-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.